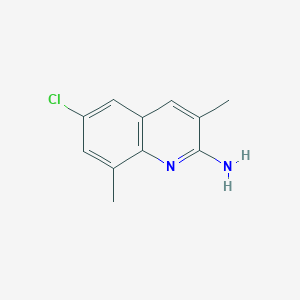

2-Amino-6-chloro-3,8-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

948293-28-5 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

6-chloro-3,8-dimethylquinolin-2-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

CDMJUYIXQCZWAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C(=C2)C)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 6 Chloro 3,8 Dimethylquinoline

Precursor Synthesis and Preparation Strategies

The successful synthesis of the target quinoline (B57606) is critically dependent on the rational design and efficient preparation of its constituent precursors. The substitution pattern of 2-amino-6-chloro-3,8-dimethylquinoline dictates the required functionalities in the aniline (B41778) and carbonyl starting materials.

Synthesis of Substituted Anilines and Carbonyl Compounds for Quinoline Formation

The most logical aniline precursor for the target molecule is 4-chloro-2,6-dimethylaniline (B43096) . This compound provides the chloro group at the 6-position and the methyl group at the 8-position of the final quinoline ring.

The synthesis of 4-chloro-2,6-dimethylaniline can be achieved through the direct chlorination of 2,6-dimethylaniline (B139824). google.com A common method involves reacting the ammonium (B1175870) salt of 2,6-dimethylaniline with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in an inert solvent. google.com This approach directs the electrophilic chlorination to the para-position due to the steric hindrance from the ortho-methyl groups and the directing effect of the amino group. The reaction typically proceeds with good yield, providing the key aniline building block. google.comguidechem.com

For cyclization methods like the Friedländer synthesis, an ortho-aminoaryl ketone is required. In this context, 2-amino-5-chloro-3-methylacetophenone would be a crucial intermediate. The synthesis of such compounds can be complex, often starting from a substituted benzoic acid like 2-amino-5-chloro-3-methylbenzoic acid. patsnap.comgoogle.com This acid can be prepared by the chlorination of 2-amino-3-methylbenzoic acid using reagents like N-chlorosuccinimide. chemicalbook.com Conversion of the carboxylic acid to the corresponding acetophenone (B1666503) would then be necessary to prepare it for quinoline ring formation.

Chlorination and Amination Routes for Quinoline Precursors

An alternative strategy involves introducing the required chloro and amino functionalities onto a pre-existing quinoline scaffold or a late-stage intermediate.

Chlorination: If a 3,8-dimethylquinolin-2-amine intermediate were synthesized first, selective chlorination at the C-6 position would be required. Electrophilic aromatic substitution on the quinoline ring is complex; the benzene (B151609) ring is generally more reactive than the pyridine (B92270) ring. However, directing groups and specific reaction conditions can achieve the desired regioselectivity.

Amination: A more common strategy involves the nucleophilic substitution of a halogen on the quinoline ring. For instance, if a 2,6-dichloro-3,8-dimethylquinoline (B1627221) intermediate could be formed, selective amination at the C-2 position would be the subsequent step. The C-2 and C-4 positions of the quinoline ring are electron-deficient and thus activated for nucleophilic aromatic substitution. nih.gov The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to introduce amino groups onto aryl halides, including chloroquinolines. nih.gov This method offers high selectivity and functional group tolerance, making it a viable route for installing the 2-amino group. nih.govresearchgate.net

Direct Quinoline Ring Formation Techniques

With the necessary precursors in hand, several classical and contemporary methods can be employed to construct the fused heterocyclic ring system of this compound.

Friedländer Synthesis and its Adaptations for Substituted Quinolines

The Friedländer synthesis is a versatile and widely used method for constructing quinolines. jk-sci.com It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases. jk-sci.com

To synthesize this compound via this route, a plausible pathway involves the reaction of 2-amino-5-chloro-3-methylacetophenone with an α-aminonitrile, such as 2-aminopropionitrile. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgnih.gov

A significant advantage of the Friedländer synthesis is its modularity, allowing for the preparation of a wide variety of substituted quinolines. researchgate.net Modifications, such as performing the reaction in the presence of a Lewis acid catalyst or using microwave irradiation, can improve reaction times and yields. jk-sci.com

Table 1: Representative Catalysts and Conditions for Friedländer Synthesis

| Catalyst | Solvent | Temperature | Key Features |

|---|---|---|---|

| p-Toluenesulfonic acid | Solvent-free | Heating | Efficient for poly-substituted quinolines. jk-sci.com |

| Iodine | Ethanol | Reflux | Mild and effective catalyst. wikipedia.org |

| Lewis Acids (e.g., Yb(OTf)₃) | Toluene | Room Temp to Heating | Can control reaction pathways and intermediates. researchgate.net |

| Base (e.g., NaOH, Pyridine) | Ethanol | Reflux | Classical conditions, effective for many substrates. jk-sci.com |

Skraup Synthesis and Related Acid-Catalyzed Cyclization Protocols for Quinoline Derivatives

The Skraup synthesis is one of the oldest methods for preparing the quinoline core. The classic reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgquimicaorganica.org For the target molecule, 4-chloro-2,6-dimethylaniline would serve as the aniline component. The glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a Michael addition with the aniline. quimicaorganica.org Subsequent cyclization and oxidation yield the quinoline.

A related protocol is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for greater diversity in the substitution pattern of the resulting quinoline. iipseries.orgresearchgate.net To obtain the 3-methyl substituent, an α,β-unsaturated ketone like methyl vinyl ketone could be used. However, achieving the 2-amino substitution pattern directly through these methods is not straightforward and often requires subsequent functionalization steps. These reactions are also known for their harsh conditions and potential for violent side reactions. researchgate.netacs.org

Transition Metal-Catalyzed Annulations and Dehydrogenative Cyclizations for Quinoline Synthesis

Modern organic synthesis has seen the rise of powerful transition metal-catalyzed reactions for the construction of heterocyclic systems. ias.ac.in These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium (Pd)-catalyzed reactions are prominent in this area. C-H activation is a key strategy where a palladium catalyst activates a C-H bond on the aniline precursor, followed by annulation with a coupling partner like an alkyne. rsc.orgmdpi.comnih.govthieme-connect.com For the synthesis of this compound, a potential route would involve the Pd-catalyzed coupling of 4-chloro-2,6-dimethylaniline with a suitably substituted three-carbon alkyne partner.

Rhodium (Rh)-catalyzed synthesis also provides an elegant route to quinolines. Rhodium catalysts can mediate the oxidative annulation of anilines with alkynes. researchgate.netacs.orgacs.org For instance, the reaction of an acetanilide (B955) with an internal alkyne can lead to highly functionalized indoles, and similar strategies can be adapted for quinoline synthesis. acs.org

Copper (Cu)-catalyzed reactions represent a more economical approach. Cooperative catalytic systems, for example using Cu(I) and a secondary amine like pyrrolidine, can efficiently synthesize 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org Furthermore, three-component reactions coupling an aniline, an aldehyde, and an alkyne are powerful methods for generating polysubstituted quinolines. chemrevlett.comnih.gov

Table 2: Overview of Transition Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | General Reaction Type | Typical Coupling Partners | Key Advantage |

|---|---|---|---|

| Palladium (Pd) | C-H Activation/Annulation | Alkynes, Alkenes | High regioselectivity and functional group tolerance. rsc.orgnih.gov |

| Rhodium (Rh) | Oxidative Annulation | Alkynes, Dienes | Mild conditions, good for complex substrates. acs.orgacs.org |

| Copper (Cu) | A³-Coupling (Aniline-Aldehyde-Alkyne) | Aldehydes, Alkynes | Economical, good for multi-component reactions. organic-chemistry.orgchemrevlett.com |

| Ruthenium (Ru) | Dehydrogenative Coupling | Diols, Allylamines | Use of readily available starting materials. researchgate.net |

These modern catalytic methods provide powerful and flexible pathways to complex quinoline structures like this compound, often overcoming the limitations of classical synthetic routes.

Modern Synthetic Enhancements and Green Chemistry Approaches

The synthesis of quinoline derivatives, including the specific scaffold of this compound, has been significantly advanced by modern methodologies that prioritize efficiency, yield, and environmental sustainability. These approaches move away from classical, often harsh, reaction conditions towards more refined and greener techniques.

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering substantial improvements over conventional heating methods. acs.org By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.govfrontiersin.org This rapid heating, combined with the potential for precise temperature and pressure control, frequently leads to higher product yields and improved purity. acs.org

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various reaction types. For instance, a rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and various aldehydes has been developed using trifluoromethanesulfonamide-mediated olefination under microwave conditions. nih.gov This method has proven compatible with substitutions at the C4 position of the methylquinoline, including chloro and amino groups. nih.gov

Furthermore, catalyst-free, one-pot, three-component procedures for creating complex quinoline-bearing hybrids have been effectively conducted using microwave heating. acs.org One study reported the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation for just 8–20 minutes. acs.org Similarly, new quinoline derivatives have been synthesized via reactions of 2-chloroquinoline-3-carbaldehyde (B1585622) with active methylene (B1212753) compounds in multi-component reactions, where microwave irradiation provided superior results in terms of reaction time, product purity, and yield compared to conventional methods. researchgate.net

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-vinylquinolines | Microwave-Assisted | Minutes | High | nih.gov |

| Synthesis of Quinoline-fused Hybrids (MCR) | Microwave-Assisted | 8-20 min | Good | acs.org |

| Radziszewski's reaction for Quinazolin-4(3H)-ones | Conventional Heating | 30 h | 55% | frontiersin.org |

| Radziszewski's reaction for Quinazolin-4(3H)-ones | Microwave-Assisted | 1.5 h | 78% | frontiersin.org |

Catalytic Systems and Reagents for Enhanced Yields and Efficiency

The development of novel catalytic systems has revolutionized quinoline synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. Metal-catalyzed coupling reactions are at the forefront of these advancements, utilizing a range of transition metals to construct the quinoline core. nih.govscispace.com

Metal-Catalyzed Reactions:

Iron (Fe): Iron catalysts, being inexpensive and less toxic than many precious metals, are increasingly used. researchgate.net Iron-catalyzed oxidative coupling of N-alkylanilines with alkynes or alkenes provides an efficient route to substituted quinolines under mild conditions. ias.ac.in

Copper (Cu): Copper-catalyzed reactions offer a cost-effective and convenient route for preparing diverse quinoline derivatives. ias.ac.in Methods include the aerobic, cascade synthesis from anilines and terminal acetylene (B1199291) esters, which proceeds through the formation of C-N and C-C bonds. ias.ac.in A simple copper-ligand system can also mediate the dehydrogenative functionalization of benzylic alcohols to form various substituted quinolines. organic-chemistry.org

Silver (Ag): Silver catalysts, such as AgBF4 and AgOTf, have been employed for the synthesis of 2-aminoquinolines and 2-substituted quinolines, respectively. nih.govias.ac.in For example, an effective protocol for synthesizing 2-aminoquinolines uses an AgBF4 catalyst with isothiocyanate in DMF under mild, oxidant-free conditions to give excellent yields. nih.gov

Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling reactions. An oxidative cyclization reaction using a palladium acetate (B1210297) catalyst can synthesize quinolines from anilines and aryl allyl alcohols without the need for additional acids, bases, or additives. nih.gov

Zinc (Zn): Zinc(II) triflate has been used as a catalyst in three-component coupling reactions of alkynes, amines, and aldehydes to produce 2,3-disubstituted quinolines under solvent-free and inert conditions. nih.gov

The concept of "twin catalysts" or cooperative catalysis, where multiple catalytic species work in tandem, further enhances synthetic efficiency. For example, a CuBr-ZnI2 "combo-catalyzed" synthesis has been developed, and systems where a metal complex and a co-catalyst like an N-oxyl radical cooperate have been shown to be effective for alcohol oxidation-triggered quinoline synthesis. ias.ac.inacs.org These systems often achieve higher activity and selectivity than either catalyst could alone.

| Catalyst | Reactants | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Iron Dibromide | N-alkylanilines, Alkynes | Oxidative Coupling | Inexpensive, low toxicity catalyst | researchgate.net |

| Palladium Acetate | Anilines, Aryl allyl alcohols | Oxidative Cyclization | No acid, base, or additive required | nih.gov |

| AgBF4 | Quinoline N-oxides, Isothiocyanate | Amination | Mild, oxidant-free conditions | nih.gov |

| Zinc(II) Triflate | Alkynes, Amines, Aldehydes | Multicomponent Coupling | Solvent-free, ligand-free | nih.gov |

| [IrCl(cod)]2 or IrCl3 | 2-Aminobenzyl alcohol, Ketones | Dehydrogenative Coupling | Solvent-free conditions | researchgate.net |

Solvent-Free and Aqueous Media Approaches in Quinoline Synthesis

In alignment with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical synthesis. nih.gov This has led to the development of solvent-free and aqueous media-based approaches for constructing the quinoline scaffold.

Solvent-Free Synthesis: Reactions conducted under solvent-free conditions minimize waste and can lead to improved reaction rates and easier product isolation. nih.gov For instance, the synthesis of 2,3-disubstituted quinolines via a zinc(II) triflate-catalyzed multicomponent reaction can proceed without any solvent. nih.gov Another example involves the reaction of 2-aminobenzyl alcohol with ketones, catalyzed by iridium complexes like [IrCl(cod)]2 or IrCl3, to produce quinoline derivatives in good yields without any solvent. researchgate.net

Aqueous Media Approaches: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. "On-water" synthesis has proven to be a highly effective strategy for certain reactions. A protocol for synthesizing 2-substituted quinolines from 2-aminochalcone derivatives uses benzylamine (B48309) as a nucleophilic catalyst in water. organic-chemistry.orgnih.gov This method offers numerous advantages, including simple operation, excellent yields (up to 99%), broad substrate scope, easy product isolation by filtration, and catalyst recyclability. organic-chemistry.org This approach successfully circumvents the limitations of traditional methods that often require strong acids or toxic metal catalysts. organic-chemistry.org Similarly, a modified Doebner–von Miller reaction has been reported for synthesizing 2-methylquinoline derivatives in a continuous flow reactor using water as the solvent, representing a rapid and green route to these compounds. nih.gov

These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide practical benefits in terms of cost, safety, and operational simplicity, making them highly attractive for the large-scale production of important compounds like this compound. nih.govorganic-chemistry.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Amino 6 Chloro 3,8 Dimethylquinoline

Reactivity at the 2-Amino Group

Derivatization Reactions of the 2-Amino Moiety

The nucleophilic character of the exocyclic amino group allows for a range of derivatization reactions. These transformations are crucial for synthesizing new analogues with potentially altered biological activities or physicochemical properties. Common derivatization reactions include acylation and alkylation.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For instance, reacting 2-Amino-6-chloro-3,8-dimethylquinoline with acetyl chloride in the presence of a base would yield N-(6-chloro-3,8-dimethylquinolin-2-yl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: Introduction of alkyl groups onto the amino moiety can be achieved using alkyl halides. This reaction can lead to mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields the corresponding sulfonamide derivatives.

These reactions underscore the versatility of the 2-amino group as a handle for synthetic modification.

Formation of Imine Derivatives (Schiff Bases) from Quinoline-Carbaldehydes

One of the most fundamental reactions of primary amines is their condensation with carbonyl compounds to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. acs.orgrsc.org The formation of the C=N double bond is a reversible process, and removal of water can drive the equilibrium toward the product. acs.org

The reaction of this compound with an aldehyde or ketone results in the formation of a new imine. When the carbonyl compound is a quinoline-carbaldehyde, the resulting product is a molecule containing two quinoline (B57606) scaffolds linked by an imine bridge. For example, the reaction with quinoline-2-carbaldehyde would proceed as follows:

Nucleophilic Attack: The lone pair of the 2-amino group attacks the electrophilic carbonyl carbon of the quinoline-carbaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product.

Table 1: Examples of Imine Formation with Various Aldehydes

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Benzaldehyde | N-benzylidene-6-chloro-3,8-dimethylquinolin-2-amine |

| This compound | Quinoline-4-carbaldehyde | N-((quinolin-4-yl)methylene)-6-chloro-3,8-dimethylquinolin-2-amine |

| This compound | 2-Naphthaldehyde | N-((naphthalen-2-yl)methylene)-6-chloro-3,8-dimethylquinolin-2-amine |

Transformations Involving the 6-Chloro Moiety

The chlorine atom at the C-6 position is attached to an sp²-hybridized carbon of the benzene (B151609) ring portion of the quinoline system. While generally less reactive than alkyl halides, this aryl chloride can participate in several important transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the C-6 Position

Aryl halides can undergo nucleophilic substitution, typically through an addition-elimination (SNAr) mechanism, especially when the ring is activated by electron-withdrawing groups. The quinoline ring system, being aza-activated, facilitates such reactions. The reaction involves the attack of a nucleophile on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. mdpi.com

The reactivity of chloroquinolines in nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net Common nucleophiles that can displace the 6-chloro group include:

Amines: Reaction with primary or secondary amines (e.g., piperidine, morpholine) can introduce new amino substituents at the C-6 position.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to synthesize 6-alkoxyquinoline derivatives.

Thiols: Thiolates can react to form the corresponding 6-thioether derivatives.

Halogen Exchange and Cross-Coupling Methodologies for Quinoline Derivatives

Modern synthetic chemistry offers powerful tools for the functionalization of aryl halides that bypass the often harsh conditions of classical nucleophilic substitution.

Halogen Exchange: The chloro group can be exchanged for another halogen, such as iodine or bromine, in a metal-mediated process often referred to as an aromatic Finkelstein reaction. rsc.org Copper(I) salts are frequently used to catalyze this transformation, which can be valuable for converting the less reactive aryl chloride into a more reactive aryl iodide or bromide, a better substrate for subsequent cross-coupling reactions. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become a cornerstone of C-C and C-heteroatom bond formation. tandfonline.com The 6-chloro position of the quinoline is a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-6 position. tandfonline.com

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base. It offers a broader substrate scope and milder conditions compared to traditional nucleophilic amination. tandfonline.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an alkynylated quinoline, a valuable intermediate for further synthesis. tandfonline.com

Table 2: Potential Cross-Coupling Reactions at the C-6 Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-2-amino-3,8-dimethylquinoline |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-phenyl-(6-amino-3,8-dimethylquinolin-2-yl)amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-2-amino-3,8-dimethylquinoline |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 6-Vinyl-2-amino-3,8-dimethylquinoline |

Reactivity of Methyl Groups at C-3 and C-8

The methyl groups at the C-3 and C-8 positions, while generally unreactive, can be functionalized under specific conditions. Their reactivity stems from the acidic nature of the C-H bonds, which are benzylic-like due to their attachment to the aromatic quinoline ring.

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents like selenium dioxide or nickel peroxide. tandfonline.comnih.govacs.orgacs.org For instance, photo-oxidation in the presence of a TiO₂ photocatalyst has been shown to selectively transform methylquinolines into the corresponding formyl derivatives (quinoline-carbaldehydes). acs.org

Halogenation: Under radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, the methyl groups can undergo benzylic halogenation to form halomethylquinolines. acs.orgnih.gov These resulting compounds are versatile intermediates for further nucleophilic substitution reactions.

Deprotonation: With a sufficiently strong base, such as an organolithium reagent, a proton can be abstracted from a methyl group to generate a carbanion. This nucleophilic species can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new C-C bonds.

C-H Activation: Modern transition-metal catalysis provides pathways for the direct functionalization of C-H bonds. mdpi.comacs.org Rhodium and palladium catalysts have been employed for the C-H activation of methyl groups on quinoline rings, enabling their arylation, alkylation, and other transformations. acs.orgrsc.org For example, palladium-catalyzed sequential arylation/oxidation of 8-methylquinolines with aryl iodides has been developed to synthesize 8-benzoylquinolines.

Table 3: Potential Reactions of the C-3 and C-8 Methyl Groups

| Reaction Type | Reagent(s) | Position(s) Affected | Resulting Functional Group |

| Oxidation | Selenium Dioxide (SeO₂) | C-3 and/or C-8 | Aldehyde (-CHO) |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | C-3 and/or C-8 | Bromomethyl (-CH₂Br) |

| C-H Arylation/Oxidation | Pd(OAc)₂, Aryl Iodide | C-8 | Benzoyl (-CO-Ar) |

| Deprotonation/Alkylation | 1. n-BuLi; 2. CH₃I | C-3 and/or C-8 | Ethyl (-CH₂CH₃) |

Electrophilic Aromatic Substitution on Methyl-Substituted Quinoline Rings

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the this compound ring significantly influence the regioselectivity of such reactions. The amino group at the C2 position is a powerful activating group, directing electrophiles to the ortho and para positions. Conversely, the chloro group at C6 is a deactivating group, yet it also directs ortho and para. The methyl groups at C3 and C8 are weakly activating and also exhibit ortho and para directing effects.

Electrophilic attack on the pyridine (B92270) ring is generally disfavored due to its electron-deficient nature. Therefore, substitution is expected to occur on the benzene ring (carbocycle). quimicaorganica.org The positions C5 and C8 are typically the most favored for electrophilic attack in the quinoline ring system. quimicaorganica.org In the case of this compound, the directing effects of the substituents must be considered. The powerful activating effect of the C2-amino group would strongly favor substitution at the C3 position, but this is already occupied by a methyl group. Its influence might also extend to the carbocyclic ring. The C8-methyl group will activate the C7 and, to a lesser extent, the C5 position. The C6-chloro group will deactivate the ring but direct incoming electrophiles to the C5 and C7 positions.

Considering the interplay of these electronic effects, electrophilic substitution is most likely to occur at the C5 or C7 positions of the benzene ring. Computational studies using methods like Density Functional Theory (DFT) could provide a more precise prediction of the most favorable site for electrophilic attack by analyzing the electron density distribution and the stability of the resulting intermediates. researchgate.netrsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 2-Amino-6-chloro-3,8-dimethyl-5-nitroquinoline and/or 2-Amino-6-chloro-3,8-dimethyl-7-nitroquinoline | The directing effects of the C8-methyl and C6-chloro groups favor substitution at C5 and C7. The precise outcome would depend on the reaction conditions. |

| Halogenation (e.g., Br₂/FeBr₃) | 2-Amino-6-chloro-5-bromo-3,8-dimethylquinoline and/or 2-Amino-6-chloro-7-bromo-3,8-dimethylquinoline | Similar to nitration, substitution is expected on the activated positions of the carbocyclic ring. |

Functionalization of Alkyl Side Chains

The methyl groups at the C3 and C8 positions of this compound are potential sites for functionalization. The reactivity of these methyl groups is influenced by their position on the quinoline ring. The C8-methyl group, being attached to the carbocyclic ring, may exhibit reactivity similar to toluene, undergoing reactions such as oxidation and free-radical halogenation under appropriate conditions.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of methylquinolines, particularly at the C8 position due to the directing effect of the quinoline nitrogen. nih.gov This approach allows for the introduction of various functional groups.

The C3-methyl group is on the electron-deficient pyridine ring, which can influence its reactivity. Radical-mediated processes have been shown to be effective for the functionalization of C(sp³)–H bonds in methylquinolines. nih.govacs.org For instance, reaction with radical initiators could lead to the formation of a benzylic-type radical at the C3-methyl position, which can then be trapped by various reagents.

Table 2: Potential Reactions for Alkyl Side Chain Functionalization

| Reaction | Reagent(s) | Potential Product(s) |

|---|---|---|

| Oxidation | KMnO₄, K₂Cr₂O₇ | 2-Amino-6-chloro-8-methylquinoline-3-carboxylic acid or 2-Amino-6-chloro-3-methylquinoline-8-carboxylic acid |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-Amino-3-(bromomethyl)-6-chloro-8-methylquinoline or 2-Amino-6-chloro-8-(bromomethyl)-3-methylquinoline |

Oxidation and Reduction Processes of the Quinoline Core

The quinoline ring system can undergo both oxidation and reduction, with the outcome being highly dependent on the reaction conditions and the nature of the substituents.

Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, the benzene ring is typically cleaved. The presence of the electron-donating amino and methyl groups in this compound would make the ring more susceptible to oxidation compared to unsubstituted quinoline. The specific regioselectivity of ring opening would be difficult to predict without experimental data. Electrochemical studies on substituted quinolines have shown that the presence of electron-donating groups, such as a methyl group, can facilitate oxidation. nih.gov

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline. pharmaguideline.com The substituents on this compound would likely influence the rate and selectivity of the reduction. The chloro-substituent may be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. Selective reduction of either the pyridine or benzene ring can sometimes be achieved by careful choice of reagents and reaction conditions.

Exploration of Reaction Mechanisms

Kinetic and Thermodynamic Studies of Key Chemical Transformations

For electrophilic aromatic substitution, the rate of reaction would be enhanced by the activating amino and methyl groups. A kinetic study would likely show a faster rate of substitution compared to unsubstituted quinoline. The transition state energies for attack at different positions could be calculated using computational methods to predict the most favorable reaction pathway. researchgate.net

Thermodynamic data for substituted quinolines, such as enthalpies of formation and Gibbs free energies, can provide insights into the stability of the molecule and its reaction products. longdom.orgresearchgate.net Such data, if determined for this compound, would be valuable for predicting the position of equilibrium for various reactions.

Investigation of Reaction Intermediates in Quinoline Formations

The synthesis of this compound can be envisioned through several classical quinoline syntheses, such as the Friedländer or Skraup reactions, using appropriately substituted precursors. pharmaguideline.com The investigation of reaction intermediates in these syntheses provides crucial insights into the reaction mechanism.

In the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the mechanism is believed to proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.netiipseries.org For the synthesis of the target molecule, this would involve a substituted 2-aminobenzaldehyde (B1207257) or ketone. Spectroscopic techniques, such as in-situ FTIR, can be employed to identify key intermediates like the initial aldol adduct or the subsequent cyclized intermediate. rsc.org

The Skraup synthesis , which utilizes glycerol (B35011), an aniline, an oxidizing agent, and sulfuric acid, proceeds through the in-situ formation of acrolein. The aniline then undergoes a Michael addition with acrolein, followed by cyclization and oxidation. pharmaguideline.com Mechanistic studies often involve the isolation and characterization of dihydroquinoline intermediates.

Computational studies can also play a significant role in elucidating the structures and energies of intermediates and transition states along the reaction coordinate for the formation of substituted quinolines. tandfonline.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Toluene |

| 2-Amino-6-chloro-3,8-dimethyl-5-nitroquinoline |

| 2-Amino-6-chloro-3,8-dimethyl-7-nitroquinoline |

| 2-Amino-6-chloro-5-bromo-3,8-dimethylquinoline |

| 2-Amino-6-chloro-7-bromo-3,8-dimethylquinoline |

| 2-Amino-6-chloro-8-methylquinoline-3-carboxylic acid |

| 2-Amino-6-chloro-3-methylquinoline-8-carboxylic acid |

| 2-Amino-3-(bromomethyl)-6-chloro-8-methylquinoline |

| 2-Amino-6-chloro-8-(bromomethyl)-3-methylquinoline |

| 1,2,3,4-tetrahydroquinoline |

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Chloro 3,8 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the electronic environment of individual atoms and their connectivity within the molecule.

The ¹H and ¹³C NMR spectra of quinoline (B57606) derivatives are characterized by distinct chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents on the heterocyclic and carbocyclic rings.

¹H NMR Spectroscopy: The aromatic protons of the quinoline nucleus typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm. The precise chemical shifts are influenced by the electronic effects of the substituents. For 2-Amino-6-chloro-3,8-dimethylquinoline, the following observations are anticipated:

Amino Group (-NH₂): The protons of the primary amino group at the C2 position are expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Methyl Groups (-CH₃): The methyl protons at C3 and C8 will appear as sharp singlets in the upfield region, typically between 2.0 and 3.0 ppm.

Aromatic Protons: The protons on the quinoline ring will exhibit characteristic splitting patterns. For instance, the protons on the pyridine (B92270) ring and the benzene (B151609) ring will show distinct chemical shifts due to the influence of the nitrogen atom and the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. In the case of this compound, the carbon attached to the chlorine atom (C6) and the carbon attached to the amino group (C2) are expected to show significant shifts in their resonance frequencies.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of related quinoline derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.5 - 7.8 | C2 |

| H5 | 7.8 - 8.1 | C3 |

| H7 | 7.2 - 7.5 | C4 |

| NH₂ | 4.5 - 5.5 (broad singlet) | C4a |

| 3-CH₃ | 2.2 - 2.5 | C5 |

| 8-CH₃ | 2.5 - 2.8 | C6 |

| C7 | ||

| C8 | ||

| C8a | ||

| 3-CH₃ | ||

| 8-CH₃ |

Note: The predicted chemical shifts are estimations based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

While one-dimensional NMR provides essential data, complex quinoline structures often necessitate the use of two-dimensional NMR techniques for complete and unambiguous structural assignment. acs.org These methods reveal correlations between different nuclei, aiding in the determination of connectivity and spatial relationships. acs.orgmdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings within the molecule. acs.org For this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. mdpi.com HSQC is crucial for assigning the resonances of the protonated carbons in the quinoline ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). mdpi.com This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methyl protons and the carbons of the quinoline ring would confirm their positions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of quinoline derivatives exhibit characteristic bands corresponding to the vibrations of specific functional groups and the quinoline core. For this compound, key vibrational bands are expected in the following regions:

N-H Vibrations: The amino group at C2 will give rise to characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations are typically observed around 1600-1650 cm⁻¹. materialsciencejournal.org

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear in the 2850-3000 cm⁻¹ region. nih.gov

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system typically occur in the 1400-1600 cm⁻¹ range. mdpi.com

C-Cl Vibration: The C-Cl stretching vibration is generally observed as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. dergipark.org.tr

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| N-H Bend | 1600 - 1650 | Medium to Strong |

| C=N and C=C Ring Stretch | 1400 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

A detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of the observed bands to specific vibrational modes of the molecule. nih.gov The substitution pattern on the quinoline ring significantly influences the vibrational frequencies. The presence of the amino, chloro, and dimethyl groups on the 2, 6, 3, and 8 positions, respectively, will lead to a unique and complex vibrational spectrum that can serve as a fingerprint for the identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands. The positions and intensities of these bands are sensitive to the nature and position of the substituents. researchgate.net

π → π Transitions:* These transitions, involving the π-electron system of the quinoline ring, typically result in strong absorption bands at shorter wavelengths.

n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom and are generally weaker and occur at longer wavelengths compared to the π → π* transitions.

Electronic Transitions and Absorption Maxima in Quinoline Systems

The electronic absorption spectra of quinoline and its derivatives are characterized by transitions involving π and non-bonding (n) electrons. The quinoline core, an aromatic heterocyclic system, primarily exhibits intense π → π* transitions. The presence of a nitrogen atom also allows for lower energy n → π* transitions, which involve the excitation of a lone pair electron from the nitrogen atom into an antibonding π* orbital. These transitions typically appear as weak, long-wavelength absorption bands.

The positions and intensities of these absorption maxima are significantly influenced by the nature and position of substituents on the quinoline ring. For this compound, the electronic spectrum is a composite of the effects of the amino, chloro, and dimethyl substituents.

Amino Group (-NH₂): The amino group at the C2 position acts as a powerful auxochrome. Its lone pair of electrons can conjugate with the quinoline π-system, leading to a significant bathochromic (red) shift in the absorption maxima. This is due to the stabilization of the excited state and the introduction of n → π* transitions. researchgate.netacs.org

Chloro Group (-Cl): The chlorine atom at the C6 position exhibits a dual effect. Its electronegativity can cause a slight hypsochromic (blue) shift. However, its lone pair electrons can also participate in resonance, typically resulting in a net bathochromic shift. dergipark.org.tr

Methyl Groups (-CH₃): The methyl groups at the C3 and C8 positions are weak, electron-donating groups that generally induce minor bathochromic shifts through hyperconjugation and inductive effects.

The cumulative effect of these substituents on the quinoline scaffold is expected to result in complex UV-Vis absorption spectra with several bands, likely shifted to longer wavelengths compared to the unsubstituted quinoline molecule. mdpi.com

Table 1: Typical UV-Vis Absorption Maxima for Quinoline and Related Derivatives

| Compound | Solvent | Absorption Maxima (λ_max in nm) | Transition Type |

| Quinoline | Ethanol | ~226, 278, 313 | π → π, π → π, n → π |

| Aminoquinoline | Various | Significant red shift compared to quinoline | π → π, n → π |

| 6-Chloroquinoline (B1265530) | Ethanol | ~232, 282, 315, 329 | π → π, n → π* |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (molecular formula: C₁₂H₁₂ClN₂), the calculated exact mass is approximately 221.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221. A characteristic isotopic peak (M+2) at m/z 223, with an intensity of about one-third of the M⁺ peak, would be anticipated due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion is predicted to follow pathways common to substituted aromatic amines and nitrogen heterocycles. libretexts.org Key fragmentation steps would likely include:

Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of one of the methyl groups, resulting in a fragment ion at [M-15]⁺ (m/z 206). This is a common fragmentation mode for alkyl-substituted aromatic compounds. miamioh.edu

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings, which would produce a fragment at [M-27]⁺ (m/z 194).

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would yield an ion at [M-35]⁺ (m/z 186).

Loss of an amino radical (•NH₂): This would result in a fragment at [M-16]⁺ (m/z 205).

The relative abundances of these fragment ions provide a fingerprint that helps to confirm the arrangement of substituents on the quinoline core.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Corresponding Neutral Loss |

| 223 | [M+2]⁺ Isotope Peak | - |

| 221 | [M]⁺ Molecular Ion | - |

| 206 | [M-CH₃]⁺ | •CH₃ |

| 194 | [M-HCN]⁺ | HCN |

| 186 | [M-Cl]⁺ | •Cl |

Single-Crystal X-ray Diffraction for Solid-State Structure

While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state characteristics can be inferred from the analysis of closely related quinoline derivatives. eurjchem.comchemmethod.com Single-crystal X-ray diffraction provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.

Substituted quinolines commonly crystallize in centrosymmetric monoclinic space groups such as P2₁/c or P2₁/n. eurjchem.comchemmethod.comnih.gov The quinoline ring system itself is expected to be largely planar, with the substituents lying in or close to this plane. The precise bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C2-N bond to the amino group would exhibit partial double-bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. The C-Cl and C-CH₃ bond lengths would be consistent with those observed in other chloro- and methyl-substituted aromatic systems.

Table 3: Representative Crystallographic Data for Substituted Quinoline Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | 11.78 | 7.62 | 16.63 | 102.1 |

| A quinoline dicarbamic acid derivative | Monoclinic | P2₁/c | 11.23 | 10.98 | 15.11 | 108.4 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | 10.51 | 16.54 | 13.43 | 98.6 |

The crystal packing of this compound would be stabilized by a variety of intermolecular interactions, creating a robust three-dimensional supramolecular architecture. ias.ac.in

Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the nitrogen atom of the quinoline ring is a potential acceptor. This could lead to the formation of N-H···N hydrogen-bonded dimers or chains, which are common motifs in amino-substituted nitrogen heterocycles. researchgate.netmdpi.com

π-π Stacking: The planar, electron-rich quinoline core facilitates π-π stacking interactions between adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are crucial for the stabilization of the crystal lattice of many aromatic compounds. nih.govresearchgate.net

Computational Chemistry and Theoretical Insights into 2 Amino 6 Chloro 3,8 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate a variety of molecular properties. dergipark.org.trdergipark.org.tr

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process finds the coordinates on the potential energy surface that correspond to the lowest energy, ensuring that all calculated properties are for the most stable conformation. semanticscholar.org For a molecule like 2-Amino-6-chloro-3,8-dimethylquinoline, the quinoline (B57606) ring system is expected to be largely planar. dergipark.org.trnih.gov

While experimental or calculated data for the target molecule is not available, a crystallographic study of the closely related compound, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline, reveals that all non-hydrogen atoms of the quinoline core are essentially co-planar. nih.gov This planarity is a common feature of such aromatic systems. DFT calculations on similar quinoline derivatives, like 6-chloroquinoline (B1265530), also show a perfectly planar structure. dergipark.org.tr

Conformational analysis would primarily focus on the orientation of the amino (-NH2) group and the methyl (-CH3) groups. For the amino group at position 2, rotation around the C-N bond would be explored to find the most stable orientation relative to the quinoline ring. Similarly, the rotational positions of the methyl groups at positions 3 and 8 would be analyzed. In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations were used to identify two stable conformers (trans and cis) arising from the rotation around a C-C bond, with a calculated energy difference between them. dergipark.org.tr A similar approach would be necessary to identify the global minimum energy structure for this compound.

Table 1: Illustrative Optimized Geometrical Parameters for Related Quinoline Structures This table presents data from related compounds to illustrate typical bond lengths and angles determined by DFT and experimental methods. Data for this compound is not available.

| Parameter | Bond/Angle | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline (Experimental, Å or °) nih.gov | 6-Chloroquinoline (Calculated, Å or °) dergipark.org.tr | Quinoline (Calculated, Å or °) scirp.org |

|---|---|---|---|---|

| Bond Length | C2-Cl | 1.756 | - | - |

| C(Aromatic)-C(Aromatic) | 1.355 - 1.423 | 1.365 - 1.421 | 1.369 - 1.425 | |

| C(Aromatic)-N | 1.290 - 1.375 | 1.317 - 1.369 | 1.318 - 1.371 | |

| C(Aromatic)-H | - | 1.082 - 1.086 | 1.085 - 1.088 | |

| Bond Angle | C-N-C | 118.2 | 117.6 | 117.5 |

| C-C-C (in ring) | 117.8 - 122.9 | 118.2 - 122.1 | 118.2 - 122.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgmaterialsciencejournal.org

For quinoline derivatives, the HOMO is typically localized over the fused ring system, while the LUMO distribution can vary depending on the substituents. dergipark.org.tr In a DFT study of the parent quinoline molecule, the HOMO and LUMO energies were calculated to be -6.646 eV and -1.816 eV, respectively, resulting in an energy gap of 4.83 eV. scirp.org For 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO gap was found to be around 3.75 eV. dergipark.org.tr The presence of an electron-donating amino group and electron-withdrawing chloro group in this compound would likely lead to a smaller energy gap compared to unsubstituted quinoline, indicating increased reactivity and potential for intramolecular charge transfer. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Quinoline Derivatives This table presents calculated HOMO-LUMO data for related compounds to exemplify the typical values obtained from DFT calculations.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | TD-DFT/B3LYP/6-311++G(d,p) | - | - | 3.75 | dergipark.org.tr |

| 4-amino-6-chloro-1,3-benzenedisulfonamide | DFT | - | - | 3.81 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the quinoline ring and the oxygen atoms of the amino group, identifying these as the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the carbon atom attached to the electronegative chlorine atom. researchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting sites of hydrogen bonding. researchgate.net

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Atomic charge analysis provides a quantitative measure of the partial charge on each atom within a molecule, offering insights into the electronic distribution and bonding. uni-muenchen.de The Mulliken population analysis is a common method for calculating these charges from quantum chemical computations. semanticscholar.org However, it is known that the calculated charge values can be sensitive to the basis set used. uni-muenchen.de

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and help interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR).

Simulated NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts have become an indispensable tool for structure elucidation and assignment of experimental spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. researchgate.netresearchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR spectra would be simulated. The calculated chemical shifts would depend heavily on the electronic environment of each nucleus. For instance:

¹H NMR: The protons on the aromatic rings would appear in the downfield region (typically 6-9 ppm). The chemical shifts would be influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro group. The protons of the methyl groups would appear in the upfield region.

¹³C NMR: The carbon atoms of the quinoline ring would have distinct chemical shifts based on their proximity to the nitrogen, chlorine, and amino substituents. The carbon attached to the chlorine atom (C6) and the carbons adjacent to the nitrogen atom (C2 and C8a) would likely be significantly affected.

Computational studies on molecules like 6-chloroquinoline and 2-chloro-3-methylquinoline (B1584123) have demonstrated a good correlation between calculated and experimental NMR data, confirming the utility of these theoretical predictions. dergipark.org.trresearchgate.net

Theoretical Vibrational Frequencies (FT-IR, Raman)

Computational chemistry provides powerful tools for predicting the vibrational spectra (FT-IR and Raman) of molecules. By employing methods like Density Functional Theory (DFT), researchers can calculate the harmonic vibrational frequencies of a molecule in its ground state. These theoretical calculations are invaluable for assigning the various vibrational modes observed in experimental spectra. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates.

For quinoline derivatives, theoretical calculations help in assigning complex vibrational modes, including the stretching, bending, and wagging of C-H, N-H, and C-C bonds, as well as the characteristic vibrations of the quinoline ring system. researchgate.netdergipark.org.tr For instance, studies on similar substituted anilines and quinolines, such as 2-chloro-6-methylaniline, have been conducted using DFT (B3LYP) and Hartree-Fock (HF) methods to assign the fundamental vibrational modes. researchgate.net The N-H stretching vibrations in amino-substituted aromatics are typically observed in the 3300-3500 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. researchgate.net Vibrations involving the C-Cl bond are generally found in the lower frequency region, typically between 505 and 760 cm⁻¹. dergipark.org.tr

A comparison of theoretical and experimental data often requires the use of scaling factors to correct for anharmonicity and limitations in the theoretical model. nih.gov The table below shows representative theoretical vibrational assignments for a related molecule, illustrating the type of data obtained from such calculations.

Table 1: Selected Theoretical Vibrational Frequencies and Assignments for a Substituted Aniline (B41778)

| Calculated Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3513 | N-H | Asymmetric Stretching |

| 3062 | C-H | Aromatic Stretching |

| 1504 | N-H | In-plane Bending |

| 1263 | C-CH₃ | Stretching |

| 768 | Ring | Breathing Mode |

Note: Data is illustrative and based on findings for related substituted anilines and quinolines to demonstrate the methodology. dergipark.org.trresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic excited states of molecules. researchgate.net It is widely employed to predict and interpret UV-Vis absorption spectra. sid.ir The method provides information about vertical excitation energies (corresponding to absorption maxima, λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π→π* or n→π*). sid.irresearchgate.net

For aromatic systems like this compound, the electronic spectrum is dominated by transitions between π and π* molecular orbitals of the quinoline ring. The substitution pattern, including the amino, chloro, and methyl groups, can significantly influence the energies of these orbitals and thus the position and intensity of the absorption bands. dergipark.org.tr TD-DFT calculations, often performed with functionals like B3LYP, can model these effects. researchgate.netresearchgate.net The analysis of the molecular orbitals involved in the main transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of the excitation. researchgate.netresearchgate.net

Table 2: Illustrative TD-DFT Calculated Electronic Transition Data

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3.18 | 389.94 | 0.215 | HOMO → LUMO (85%) | π → π* |

| 3.75 | 330.62 | 0.108 | HOMO-1 → LUMO (79%) | π → π* |

Note: This data is representative, based on typical TD-DFT results for substituted aromatic systems, to illustrate the outputs of the calculation. researchgate.net

Chemical Reactivity Descriptors and Global Reactivity Indices

Global reactivity descriptors derived from DFT are used to predict the chemical reactivity and stability of a molecule. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals, the HOMO and LUMO. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Hardness, Softness, Electrophilicity Index

Based on the HOMO and LUMO energies, several important global reactivity indices can be calculated:

Chemical Hardness (η): Defined as η = (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the ease of electron cloud polarization. Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential [μ = (E_HOMO + E_LUMO) / 2]. This index measures the energy stabilization when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netresearchgate.net

These descriptors are crucial for understanding how a molecule will interact with other reagents and for predicting its behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | - | -6.16 |

| E_LUMO | - | -1.63 |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.53 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.26 |

| Chemical Softness (S) | 1 / η | 0.22 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.90 |

Note: The values are illustrative, based on data for related heterocyclic systems, to demonstrate the application of these concepts. dergipark.org.tr

Analysis of Noncovalent Interactions

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated for a molecule, and properties are mapped onto it to highlight different types of close contacts with neighboring molecules. A key property mapped is the normalized contact distance (d_norm), which uses different colors to indicate intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chloro-Quinoline Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H / H···C | 33.7 |

| Cl···H / H···Cl | 12.3 |

| N···H / H···N | 9.5 |

| C···C | 3.5 |

| Cl···N | 2.3 |

| C···N | 2.2 |

Note: Data is from a study on 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline and serves as a representative example of the insights gained from this analysis. nih.gov

Synthetic Utility and Derivatization Strategies of 2 Amino 6 Chloro 3,8 Dimethylquinoline

Building Block in Complex Organic Synthesis

The inherent reactivity of the 2-amino group and the quinoline (B57606) core in 2-amino-6-chloro-3,8-dimethylquinoline makes it a valuable precursor for the construction of more elaborate molecular architectures. Its utility as a building block is particularly evident in the synthesis of fused heterocyclic systems and polysubstituted quinolines.

Preparation of Fused Heterocyclic Systems (e.g., Indoloquinolines, Naphthyridines)

The fusion of additional heterocyclic rings onto the quinoline framework can lead to the formation of novel compounds with unique photophysical or biological properties. Classical synthetic methodologies such as the Friedländer annulation are instrumental in this regard. wikipedia.orgorganic-chemistry.orgresearchgate.net The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis, to yield a substituted quinoline. wikipedia.org

While direct examples of the use of this compound in the synthesis of indoloquinolines and naphthyridines are not extensively documented in the scientific literature, its structure lends itself to such transformations. For instance, the reaction of this compound with appropriate dicarbonyl compounds could theoretically lead to the formation of fused naphthyridine-type structures. The general principle of the Friedländer synthesis is outlined in the table below.

| Reactant A | Reactant B (with α-methylene group) | Catalyst | Product |

| 2-Aminoaryl aldehyde/ketone | Ketone or Aldehyde | Acid or Base | Fused quinoline system |

The synthesis of indolo[2,3-b]quinolines, for example, has been achieved through the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. nih.govresearchgate.net This suggests that a plausible, though not yet reported, route to indoloquinolines derived from this compound could involve its reaction with a suitable indole (B1671886) derivative.

Synthesis of Polysubstituted Quinoline Derivatives

The existing substituents on this compound can be further elaborated to generate a library of polysubstituted quinoline derivatives. The amino group at the C2 position is a key functional handle for such modifications. Various synthetic strategies are available for the synthesis of polysubstituted quinolines, including nickel-catalyzed dehydrogenative coupling reactions and promoter-regulated selective annulation. organic-chemistry.orgrsc.org

Although specific derivatization of this compound is not widely reported, the general methodologies for the synthesis of polysubstituted quinolines can be applied. For instance, the amino group can be acylated, alkylated, or used as a directing group for further functionalization of the quinoline ring. The chloro substituent at the C6 position also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the diversity of accessible derivatives.

Development of Novel Quinoline-Based Scaffolds through Structural Modifications

The modification of the this compound core can lead to the development of novel molecular scaffolds with potentially interesting biological activities. While the scientific literature does not provide specific examples of the development of new scaffolds directly from this compound, the principles of scaffold hopping and structural modification are well-established in medicinal chemistry. These strategies aim to replace a core molecular structure with a different one while retaining similar biological activity, or to explore new chemical space by introducing significant structural changes.

For instance, the amino group could be transformed into other functional groups, or the quinoline ring system could be opened and reclosed to form different heterocyclic systems. Such modifications, although not yet reported for this specific compound, represent a promising avenue for future research in the quest for new bioactive molecules.

Catalytic Applications in Organic Transformations

The potential for this compound to act as a catalyst in organic transformations is an area that remains to be explored. The presence of the basic amino group and the nitrogen atom within the quinoline ring suggests that it could potentially function as an organocatalyst, for example, in reactions that are catalyzed by amines or pyridines. However, a review of the current scientific literature does not reveal any reported catalytic applications for this compound. The investigation into its catalytic activity could be a fruitful area for future research, potentially uncovering novel catalytic systems for various organic reactions.

Emerging Research Directions and Future Perspectives for 2 Amino 6 Chloro 3,8 Dimethylquinoline Studies

Advancements in Green Synthetic Methodologies for Quinoline (B57606) Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like quinolines, aiming to reduce environmental impact and improve efficiency. For the synthesis of 2-Amino-6-chloro-3,8-dimethylquinoline and its analogues, several green methodologies are being explored, moving away from traditional, often harsh, reaction conditions. researchgate.netnih.gov

One promising direction is the use of nanocatalysts in one-pot synthesis protocols. nih.govacs.org These reactions often utilize environmentally benign solvents like water or ethanol, or are conducted under solvent-free conditions, which significantly reduces waste. nih.gov For instance, the Friedländer synthesis, a classical method for quinoline preparation, can be adapted using nanocatalysts to improve yields and simplify purification processes. nih.gov

Microwave-assisted synthesis is another key green technique that can accelerate the synthesis of quinoline derivatives. orientjchem.org This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The application of microwave irradiation to classical quinoline syntheses, such as the Combes, Doebner–von Miller, or Skraup reactions, could provide more efficient routes to this compound. nih.govorientjchem.org

Furthermore, the development of multi-component reactions (MCRs) offers an atom-economical approach to constructing the quinoline scaffold. mdpi.com MCRs combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and reducing solvent usage. Iron(III)-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes represent a simple and efficient one-pot strategy for synthesizing substituted quinolines. rsc.org

| Green Synthetic Approach | Key Advantages | Potential Application for this compound |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. nih.gov | Friedländer synthesis using a nanocatalyst for the condensation of an appropriately substituted 2-aminoaryl ketone with a suitable methylene-containing compound. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity. orientjchem.org | Acceleration of classical quinoline syntheses (e.g., Combes, Skraup) to form the core structure. |

| Multi-Component Reactions | Atom economy, operational simplicity, reduced waste. mdpi.com | One-pot synthesis from simple, readily available precursors. |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up. acs.orgnih.gov | Performing condensation and cyclization steps without a solvent, potentially with catalytic assistance. |

Development of Advanced Catalytic Systems for Quinoline Transformations

The functionalization of the quinoline core is crucial for tuning its chemical and biological properties. Advanced catalytic systems are pivotal in achieving selective and efficient transformations of the this compound scaffold.

Transition metal catalysis , particularly with elements like copper, rhodium, ruthenium, and cobalt, has been instrumental in developing novel methods for quinoline synthesis and functionalization. mdpi.com For instance, copper(II) triflate has been shown to catalyze the three-component coupling of anilines, aldehydes, and alkynes to form substituted quinolines under solvent-free and inert atmosphere-free conditions. acs.orgacs.org Such systems could be adapted for the synthesis of derivatives of this compound.

C-H bond functionalization has emerged as a powerful strategy for the direct introduction of new functional groups onto the quinoline ring, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov Catalysts based on metals like cobalt can facilitate C-H bond activation, enabling the introduction of various substituents. mdpi.com This approach could be used to further modify the this compound molecule at specific positions to create a library of analogues for structure-activity relationship studies.

Moreover, photocatalysis is a rapidly developing field that utilizes visible light to drive chemical reactions under mild conditions. nih.gov Metal-based photocatalysts are being explored for various transformations of heterocyclic compounds. nih.gov

| Catalytic System | Transformation Type | Potential Application for this compound |

| Copper(II) triflate | Three-component coupling | Synthesis of the quinoline core from aniline (B41778), aldehyde, and alkyne precursors. acs.orgacs.org |

| Rhodium catalysts | C-H activation and heteroannulation | Direct functionalization of the quinoline ring. mdpi.com |

| Cobalt catalysts | C-H bond activation | Introduction of new substituents at specific C-H bonds. mdpi.com |

| Iron(III) chloride | Cascade reaction | One-pot synthesis from simple starting materials. rsc.org |

Integration of Experimental and Computational Approaches in Quinoline Research

The synergy between experimental synthesis and computational modeling is accelerating the discovery and development of new quinoline-based compounds. researchgate.netacs.org Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules with desired characteristics. orientjchem.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com This can provide insights into its chemical behavior and help in predicting the outcomes of various chemical reactions.

Molecular docking is a computational technique used to predict the binding orientation of a molecule to a biological target. acs.orgnih.gov For this compound, docking studies could be used to explore its potential interactions with various enzymes or receptors, thereby identifying potential therapeutic targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of quinoline derivatives with their biological activity. nih.gov This can aid in the rational design of new analogues of this compound with enhanced potency.